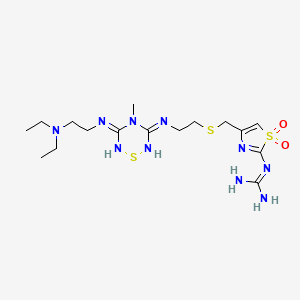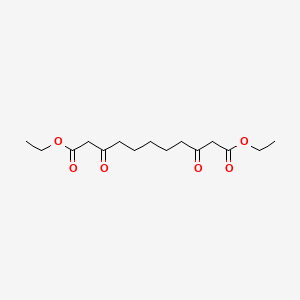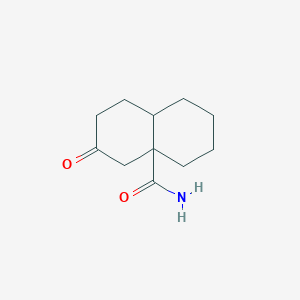![molecular formula C19H15ClN2S B14368420 2,4-diphenyl-3H-thieno[3,4-b][1,4]diazepine;hydrochloride CAS No. 90070-21-6](/img/structure/B14368420.png)
2,4-diphenyl-3H-thieno[3,4-b][1,4]diazepine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Diphenyl-3H-thieno[3,4-b][1,4]diazepine;hydrochloride is a heterocyclic compound that belongs to the class of thienodiazepines. This compound is characterized by its unique structure, which includes a thieno ring fused with a diazepine ring, and is substituted with two phenyl groups. It has garnered interest in the field of medicinal chemistry due to its potential pharmacological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-diphenyl-3H-thieno[3,4-b][1,4]diazepine;hydrochloride can be achieved through various synthetic routes. One efficient method involves the use of microwave-assisted synthesis with basic alumina as a reusable catalyst. This method is eco-friendly and results in high yields of the desired product. The reaction conditions typically include the use of non-toxic basic alumina under microwave irradiation, which significantly reduces the reaction time and enhances the yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can further enhance the efficiency and yield of the compound. The scalability of the microwave-assisted method makes it a viable option for industrial production.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Diphenyl-3H-thieno[3,4-b][1,4]diazepine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The phenyl groups in the compound can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different pharmacological properties and are of interest in medicinal chemistry.
Aplicaciones Científicas De Investigación
2,4-Diphenyl-3H-thieno[3,4-b][1,4]diazepine;hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,4-diphenyl-3H-thieno[3,4-b][1,4]diazepine;hydrochloride involves its interaction with specific molecular targets in the body. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular pathways involved depend on the specific biological activity being studied.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2,4-diphenyl-3H-thieno[3,4-b][1,4]diazepine;hydrochloride include:
- 2-Methyl-2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine
- Benzo[b]pyrano[2,3-e][1,4]diazepine derivatives
Uniqueness
What sets this compound apart from similar compounds is its unique thieno-diazepine structure, which imparts distinct pharmacological properties. The presence of the thieno ring fused with the diazepine ring and the substitution with phenyl groups contribute to its unique chemical behavior and potential therapeutic applications.
Propiedades
Número CAS |
90070-21-6 |
|---|---|
Fórmula molecular |
C19H15ClN2S |
Peso molecular |
338.9 g/mol |
Nombre IUPAC |
2,4-diphenyl-3H-thieno[3,4-b][1,4]diazepine;hydrochloride |
InChI |
InChI=1S/C19H14N2S.ClH/c1-3-7-14(8-4-1)16-11-17(15-9-5-2-6-10-15)21-19-13-22-12-18(19)20-16;/h1-10,12-13H,11H2;1H |
Clave InChI |
VVNFSLPEROXVGS-UHFFFAOYSA-N |
SMILES canónico |
C1C(=NC2=CSC=C2N=C1C3=CC=CC=C3)C4=CC=CC=C4.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(2,6-Dichlorophenyl)-1-phenylethenyl]-1,3-benzothiazole](/img/structure/B14368338.png)



![2,3,7,8-Tetramethyl-1,4,6,9-tetraoxa-5-germaspiro[4.4]nonane](/img/structure/B14368354.png)



![4-[(2-Phenylethyl)amino]butanamide](/img/structure/B14368389.png)





